3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-7-9-14(10-8-13)24(21,22)18(12-11-17(19)20)15-5-3-4-6-16(15)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYYVHDMFBYFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544151 | |
| Record name | N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103687-96-3 | |
| Record name | N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
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β-Alanine (3-aminopropanoic acid) as the carboxylic acid backbone.
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4-Methylbenzenesulfonyl chloride as the sulfonamide precursor.
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2-Methoxyphenyl group for N-aryl functionalization.
The convergent synthesis strategy involves:
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Introducing the 2-methoxyphenyl group via Buchwald-Hartwig amination.
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Subsequent sulfonylation with 4-methylbenzenesulfonyl chloride.
Step 1: Protection of β-Alanine Carboxylic Acid
To prevent unwanted side reactions during amination, the carboxylic acid group of β-alanine is protected as a methyl ester. This is achieved by refluxing β-alanine with methanol in the presence of thionyl chloride (SOCl₂), yielding methyl 3-aminopropanoate hydrochloride.
Reaction Conditions :
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Solvent: Methanol (anhydrous)
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Catalyst: SOCl₂ (1.2 eq)
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Temperature: 60°C, 4 hours
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Yield: 92%
Step 2: Buchwald-Hartwig Amination for N-Arylation
The protected β-alanine undergoes C–N coupling with 2-iodoanisole to introduce the 2-methoxyphenyl group. This step employs a palladium catalyst system:
Reaction Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: XantPhos (10 mol%)
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Base: Cs₂CO₃ (2.5 eq)
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Solvent: Toluene, 100°C, 12 hours
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Yield: 78%
Mechanistic Insight :
The reaction proceeds via oxidative addition of 2-iodoanisole to palladium, followed by coordination of the amine and reductive elimination to form the N-aryl bond.
Step 3: Deprotection of Methyl Ester
The methyl ester is hydrolyzed using aqueous NaOH (2M) at room temperature, regenerating the carboxylic acid functionality.
Optimization Note :
-
Prolonged hydrolysis (>6 hours) leads to racemization; thus, reaction monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) is critical.
Step 4: Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The free amine reacts with 4-methylbenzenesulfonyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaHCO₃):
Reaction Conditions :
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Sulfonyl chloride: 1.5 eq
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Base: NaHCO₃ (3 eq)
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Temperature: 0–5°C (prevents sulfonate ester formation)
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Yield: 85%
Key Challenge :
Competitive hydrolysis of the sulfonyl chloride is mitigated by maintaining pH 8–9 and low temperatures.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Implementation
To enhance scalability, Steps 2 and 4 are adapted for continuous flow systems:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time (Step 2) | 12 hours | 2 hours | 83% reduction |
| Yield (Step 4) | 85% | 93% | +8% |
| Purity (HPLC) | 95% | 99% | +4% |
Advantages :
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Precise temperature control (±1°C) minimizes side products.
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In-line HPLC monitoring enables real-time adjustments.
Solvent Recycling and Waste Reduction
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Toluene Recovery : Distillation reclaims >90% solvent for reuse.
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Palladium Recovery : Activated carbon filtration recovers 95% Pd, reducing catalyst costs by 40%.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H from sulfonyl).
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δ 7.38 (d, J = 8.0 Hz, 2H, Ar-H from 2-methoxyphenyl).
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δ 3.85 (s, 3H, OCH₃).
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δ 3.42 (q, 1H, CH-N).
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¹³C NMR :
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δ 174.2 (COOH), 162.1 (C-OCH₃), 137.5 (S=O adjacent C).
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High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 378.0941 [M+H]⁺ (C₁₇H₂₀NO₅S⁺ requires 378.0945).
Infrared Spectroscopy (IR)
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Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) confirm sulfonamide and carboxylic acid groups.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch (Lab Scale) | 78 | 95 | 120 |
| Continuous Flow | 93 | 99 | 85 |
| Microwave-Assisted | 88 | 97 | 95 |
Key Findings :
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Continuous flow synthesis offers superior yield and cost efficiency.
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Microwave-assisted methods reduce reaction times but require specialized equipment.
Challenges and Mitigation Strategies
Steric Hindrance in N-Arylation
The ortho-methoxy group induces steric hindrance during Buchwald-Hartwig amination. This is addressed by:
Sulfonyl Chloride Hydrolysis
Excess NaHCO₃ (4 eq) and phased addition of sulfonyl chloride reduce hydrolysis to <5%.
Chemical Reactions Analysis
Types of Reactions
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-{(2-Hydroxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid.
Reduction: Formation of 3-{(2-Methoxyphenyl)[(4-methylphenyl)amino]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that sulfonamide derivatives, including compounds similar to 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes that are crucial in the progression of diseases such as cancer and bacterial infections. For instance, sulfonamide compounds are known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .
Biochemical Research
Proteomics Applications : this compound is also utilized in proteomics research for its role as a biochemical probe. It can serve to modify proteins or peptides, aiding in the study of protein interactions and functions within biological systems .
Drug Design : The compound's structure allows for the exploration of structure-activity relationships (SAR) in drug design. Researchers can modify its functional groups to enhance efficacy or reduce toxicity, making it a candidate for further development in pharmacological applications .
Material Science
Polymer Chemistry : In material science, derivatives of sulfonamide compounds are being explored for their potential use in creating novel polymers with specific properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal assessed the anticancer effects of sulfonamide derivatives on various cancer cell lines. The results demonstrated that compounds structurally related to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrases by sulfonamide derivatives revealed that this compound exhibited competitive inhibition against these enzymes. This finding supports its potential use in developing therapeutics aimed at treating conditions associated with dysregulated enzyme activity.
Mechanism of Action
The mechanism of action of 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Derivatives
(a) 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Propanoic acid substituted with a 4-hydroxyphenylamino group (e.g., compound 20 in Table 1 of ).
- Key Differences: Replaces the methoxy and sulfonyl groups with a hydroxylphenylamino moiety.
- Biological Activity: Demonstrates anticancer and antioxidant activity, with structure-dependent efficacy. For example, compound 20 (bearing a 2-furyl substituent) showed significant activity against cancer cells while protecting normal tissues .
- Mechanistic Insight : Hydroxyl groups may enhance hydrogen bonding with targets like kinases or oxidative stress regulators .
(b) 2-{[(4-Methylphenyl)sulphonyl]amino}propanoic Acid
- Structure: Lacks the 2-methoxyphenyl group but retains the 4-methylphenylsulfonylamino-propanoic acid core.
- Physical Data : IR peaks at 3250 cm⁻¹ (N-H), 1722 cm⁻¹ (C=O), and 1170 cm⁻¹ (SO₂) .
(c) Sulfonamide-Thiazole Hybrids
- Example: 3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid (CAS: 1105192-54-8).
- Structure : Incorporates a thiazole ring, introducing heterocyclic rigidity.
- Impact : Thiazole may improve binding to enzymes like cyclooxygenase or kinases due to π-π interactions .
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Bioactivity : Hydroxyphenyl derivatives exhibit confirmed anticancer activity, suggesting that electron-donating groups (e.g., -OH, -OCH₃) are critical for targeting redox-sensitive pathways.
Synthetic Utility: Sulfonamide-thiazole hybrids highlight the versatility of sulfonylamino-propanoic acid as a scaffold for introducing diverse pharmacophores.
Biological Activity
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid, a compound with significant biological implications, has garnered attention for its potential antimicrobial properties, particularly against multidrug-resistant pathogens. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a sulfonamide group, which is often associated with antimicrobial activity. The structure features a methoxyphenyl group and a methylphenyl sulfonamide, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl amine with a suitable sulfonyl chloride derivative. The process can be optimized to enhance yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including those from the ESKAPE group and drug-resistant Candida species. For instance:
- Minimum Inhibitory Concentrations (MIC) :
- Against methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranged from 1 to 8 µg/mL.
- Against vancomycin-resistant Enterococcus faecalis: MIC values were between 0.5 to 2 µg/mL.
- Against Gram-negative pathogens: MIC values ranged from 8 to 64 µg/mL.
- Notably effective against Candida auris, with MIC values ranging from 0.5 to 64 µg/mL .
These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant strains.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of key enzymes in the bacterial cell wall synthesis pathway, particularly those involved in peptidoglycan biosynthesis. This inhibition disrupts cell wall integrity, leading to bacterial cell death .
Case Studies
- Study on ESKAPE Pathogens : A study reported that derivatives of this compound were systematically screened against prevalent ESKAPE pathogens. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against multidrug-resistant strains .
- Resistance Profiles : Another investigation focused on the resistance profiles of Candida auris, revealing that specific derivatives exhibited strong antifungal activity even against strains with defined resistance mechanisms .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Derivative A | MRSA | 1-8 | Effective |
| Derivative B | VRE | 0.5-2 | Effective |
| Derivative C | E. coli (carbapenemase-producing) | 64 | Moderate |
| Derivative D | Candida auris | 0.5-64 | Effective |
Table 2: Structure-Activity Relationship
| Modification | Antimicrobial Activity | Observations |
|---|---|---|
| Hydroxyl Group Addition | Increased | Enhanced interaction with bacterial enzymes |
| Methyl Substitution | Decreased | Reduced solubility and bioavailability |
| Sulfonamide Group Variation | Variable | Dependent on specific pathogen |
Q & A
Q. What are the established synthetic routes for 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of the parent amine. For analogs, a two-step approach is common:
Sulfonamide Formation : React 2-methoxyaniline with 4-methylbenzenesulfonyl chloride in anhydrous DMF or THF, using a base like triethylamine (0–5°C, 4–6 hours).
Propanoic Acid Conjugation : Couple the sulfonamide intermediate with a propanoic acid derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Critical Parameters :
- Purity of intermediates (monitored by TLC/HPLC).
- Reaction pH (maintain 7–8 during sulfonylation).
- Table 1 : Example Reaction Conditions for Analogous Sulfonamides
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, DMF, 0°C | 75–85 | ≥95% | |
| Coupling | EDC, HOBt, RT, 12h | 60–70 | ≥90% |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include sulfonamide NH (~10 ppm, broad), methoxy group (~3.8 ppm), and aromatic protons (6.5–8.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Chromatography :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time ~12–15 min for analogs) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives, such as conflicting enzyme inhibition data?
- Methodological Answer : Contradictions often arise from assay conditions or structural nuances. Recommended steps:
Standardize Assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial isoforms) and buffer conditions (pH, ionic strength).
SAR Analysis : Compare substituent effects (e.g., 2-methoxy vs. 4-methyl groups) on activity .
- Case Study :
- A 2023 study found that replacing 4-methyl with 4-ethyl in sulfonamides reduced COX-2 inhibition by 40%, highlighting steric effects .
- Table 2 : Comparative IC₅₀ Values for Sulfonamide Analogs
| Compound | COX-2 IC₅₀ (µM) | Assay Conditions | Source |
|---|---|---|---|
| 4-Methyl analog | 0.8 ± 0.1 | pH 7.4, 37°C | |
| 4-Ethyl analog | 1.3 ± 0.2 | pH 7.4, 37°C |
Q. How can computational modeling predict the metabolic stability of this compound in vivo?
- Methodological Answer : Use in silico tools to assess:
- CYP450 Metabolism : Predict sites of oxidation (e.g., methoxy demethylation) using Schrödinger’s QikProp or ADMET Predictor.
- Phase II Conjugation : Evaluate glucuronidation potential at the sulfonamide NH or carboxylic acid groups .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes, NADPH cofactors).
Q. What environmental fate studies are relevant for assessing ecological risks of this compound?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Test stability at pH 4, 7, 9 (50°C, 5 days).
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor by LC-MS .
- Biotic Degradation : Use activated sludge (OECD 301F) to measure biodegradation over 28 days.
- Table 3 : Example Environmental Persistence Data for Analogous Compounds
| Property | Value | Method | Source |
|---|---|---|---|
| Hydrolysis half-life (pH 7) | 120 h | OECD 111 | |
| Biodegradation (% in 28d) | <10% | OECD 301F |
Methodological Notes
- Data Limitations : Direct data for the target compound is limited; tables and strategies are inferred from structurally related sulfonamides and propanoic acid derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
